2-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound characterized by the molecular formula and a molecular weight of approximately 217.04 g/mol. This compound features a phenyl ring with a bromine atom and a fluorine atom substituted at the para and meta positions, respectively, alongside an ethan-1-ol functional group. The unique arrangement of these substituents contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.
The synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol typically involves:
The unique structure of 2-(4-bromo-3-fluorophenyl)ethan-1-ol lends itself to various applications:
Several compounds share structural similarities with 2-(4-bromo-3-fluorophenyl)ethan-1-ol. Here are notable examples:
Compound Name | Key Features |
---|---|
2-(4-Bromo-3-chlorophenyl)ethan-1-ol | Contains chlorine instead of fluorine |
2-(4-Bromo-3-methylphenyl)ethan-1-ol | Contains a methyl group instead of fluorine |
2-(4-Fluoro-3-bromophenyl)ethan-1-ol | Positions of bromine and fluorine are swapped |
The uniqueness of 2-(4-bromo-3-fluorophenyl)ethan-1-ol lies in its specific substitution pattern of bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its reactivity and chemical behavior compared to similar compounds, making it particularly valuable for targeted synthetic applications where these properties are essential.